molecular formula C9H14BrNO B13128394 2-Amino-3-phenylpropan-1-olhydrobromide

2-Amino-3-phenylpropan-1-olhydrobromide

Cat. No.: B13128394
M. Wt: 232.12 g/mol
InChI Key: GMDFQOQGAMUZOM-UHFFFAOYSA-N
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Description

2-Amino-3-phenylpropan-1-olhydrobromide is a chemical compound with the molecular formula C9H13NO·HBr. It is a derivative of 2-amino-3-phenylpropan-1-ol, which is an amino alcohol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-phenylpropan-1-olhydrobromide typically involves the reaction of 2-amino-3-phenylpropan-1-ol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction can be represented as follows:

[ \text{C}9\text{H}{13}\text{NO} + \text{HBr} \rightarrow \text{C}9\text{H}{13}\text{NO} \cdot \text{HBr} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents. The process includes the purification of the final product through recrystallization or other suitable methods to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-phenylpropan-1-olhydrobromide undergoes various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenylacetaldehyde or phenylacetone.

    Reduction: Formation of 2-amino-3-phenylpropan-1-ol or other amine derivatives.

    Substitution: Formation of azide or cyanide derivatives.

Scientific Research Applications

Synthesis and Derivatives

The compound can undergo condensation reactions to form Schiff bases, which are important in synthesizing ligands for metal complexes. For instance, it reacts with substituted salicylaldehydes to create tridentate chiral Schiff base ligands that facilitate the formation of hydrogen-bonded chiral supramolecular architectures . This property is particularly useful in the development of new materials and catalysts.

Medicinal Chemistry

2-Amino-3-phenylpropan-1-ol hydrobromide has been investigated for its potential to enhance the antimicrobial activity of existing antibiotics. One notable study found that it could improve the efficacy of methicillin against methicillin-resistant Staphylococcus aureus, indicating its potential as an adjunct therapy in treating resistant bacterial infections .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It has been utilized to synthesize various biologically active compounds, including unnatural peptides and other pharmaceutical intermediates. The ability to form chiral centers makes it particularly valuable in asymmetric synthesis .

Biochemical Research

In biochemical studies, 2-amino-3-phenylpropan-1-ol hydrobromide is used as a biochemical tool for proteomics research. It plays a role in phosphorylation and dephosphorylation processes, which are critical for understanding signal transduction pathways in cells .

Case Studies

Study TitleAuthorsFindings
Enhancement of Antibiotic ActivitySigma-Aldrich Research TeamDemonstrated that 2-amino-3-phenylpropan-1-ol enhances methicillin's effectiveness against resistant strains of Staphylococcus aureus.
Synthesis of Chiral LigandsMottinelli et al.Utilized the compound to create chiral Schiff bases for supramolecular chemistry applications.
Proteomics ApplicationsSanta Cruz BiotechnologyHighlighted its role in proteomics as an inhibitor for phosphorylation processes.

Mechanism of Action

The mechanism of action of 2-amino-3-phenylpropan-1-olhydrobromide involves its interaction with specific molecular targets. The amino alcohol group can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-phenylpropan-1-ol: The parent compound without the hydrobromide salt.

    Phenylalaninol: A similar amino alcohol with a phenyl group.

    3-Amino-1-phenylpropan-1-ol: Another structural isomer with similar properties.

Uniqueness

2-Amino-3-phenylpropan-1-olhydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to its parent compound and other similar amino alcohols.

Properties

Molecular Formula

C9H14BrNO

Molecular Weight

232.12 g/mol

IUPAC Name

2-amino-3-phenylpropan-1-ol;hydrobromide

InChI

InChI=1S/C9H13NO.BrH/c10-9(7-11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H

InChI Key

GMDFQOQGAMUZOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N.Br

Origin of Product

United States

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